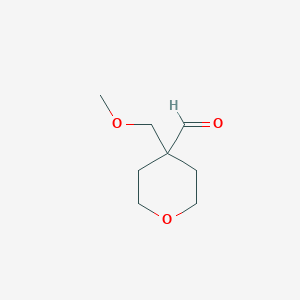
4-(Methoxymethyl)oxane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.197 g/mol. It is widely used in scientific research and industry due to its unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with methoxymethyl reagents under controlled conditions. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product quality.
化学反应分析
Types of Reactions: 4-(Methoxymethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound, such as the aldehyde and methoxymethyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and alcohols). Reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
科学研究应用
4-(Methoxymethyl)oxane-4-carbaldehyde has a wide range of applications in scientific research, including its use as a building block in organic synthesis and as a reagent in chemical reactions. In biology and medicine, it is used in the development of pharmaceuticals and as a probe for studying biochemical pathways. In industry, it is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Methoxymethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, such as drug development and biochemical research.
相似化合物的比较
4-(Methoxymethyl)oxane-4-carbaldehyde can be compared with other similar compounds, such as oxane derivatives and methoxymethyl-substituted aldehydes. Its unique combination of functional groups and reactivity distinguishes it from other compounds in this class. Similar compounds include 4-(Methoxymethyl)oxane-4-carboxylic acid and 4-(Methoxymethyl)oxane-4-methanol.
生物活性
4-(Methoxymethyl)oxane-4-carbaldehyde (CAS No. 1824316-03-1) is a compound belonging to the oxane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a methoxymethyl group attached to an oxane ring, along with an aldehyde functional group. The unique structural characteristics of this compound may influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions, potentially leading to enzyme inhibition or modulation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxetanes have been studied for their activity against various bacterial strains due to their ability to interfere with bacterial topoisomerases, essential enzymes for DNA replication.
| Compound | Target | Activity |
|---|---|---|
| This compound | Bacterial topoisomerases | Potential antibacterial activity |
| Related oxetanes | Various Gram-positive/negative bacteria | Inhibitory effects observed |
Enzyme Inhibition
The compound has been proposed as a potential inhibitor for specific enzymes due to its structural features. Studies suggest that the presence of the aldehyde group may facilitate interactions with active sites on enzymes, leading to inhibition.
Case Studies
Toxicity and Safety
Safety assessments are crucial in evaluating the biological activity of new compounds. Initial studies on related oxetanes indicated variable hepatotoxicity profiles in animal models, emphasizing the need for careful evaluation during drug development .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for its application in medicinal chemistry. Factors such as solubility, permeability, and metabolic stability play significant roles in determining its therapeutic potential.
属性
IUPAC Name |
4-(methoxymethyl)oxane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-7-8(6-9)2-4-11-5-3-8/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVDCNRZRGQDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














